molecular formula C12H13ClN2O6 B2371294 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid CAS No. 2287334-59-0

3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid

Cat. No. B2371294
CAS RN: 2287334-59-0
M. Wt: 316.69
InChI Key: XMMJPJWQDMJRDU-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzoic acids and is commonly known as N-(tert-butoxycarbonyl)-3-chloro-4-nitroaniline. It has a molecular formula of C14H16ClN2O6 and a molecular weight of 346.74 g/mol.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds and as a reagent for the protection of amino groups in organic synthesis. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the research and development of 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid. One possible direction is the development of new drugs for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another direction is the development of new synthetic methods for the production of this compound. This could lead to more efficient and cost-effective production methods. Finally, the investigation of the mechanism of action and the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications.
In conclusion, 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is a versatile compound that has several scientific research applications. Its synthesis method is efficient and reliable, and it has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. However, it should be handled with care due to its toxicity. Further research is needed to explore its potential as a therapeutic agent and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid involves the reaction between 3-chloro-4-nitroaniline and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product. This synthesis method has been reported in several scientific publications and is considered to be efficient and reliable.

Scientific Research Applications

3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptide-based drugs and as a reagent for the protection of amino groups in organic synthesis. This compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.

properties

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6/c1-12(2,3)21-11(18)14-9-7(13)4-6(10(16)17)5-8(9)15(19)20/h4-5H,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMJPJWQDMJRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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